A Senior Application Scientist's Guide to 1-(2-Chlorophenyl)pyrazole-4-boronic acid: Synthesis, Reactivity, and Application in Cross-Coupling Chemistry
A Senior Application Scientist's Guide to 1-(2-Chlorophenyl)pyrazole-4-boronic acid: Synthesis, Reactivity, and Application in Cross-Coupling Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of N-Aryl Pyrazole Boronic Acids
In the landscape of modern medicinal chemistry and materials science, the pyrazole scaffold remains a cornerstone of molecular design.[1][2] Its prevalence in pharmaceuticals is a testament to its metabolic stability and versatile hydrogen bonding capabilities. When functionalized with a boronic acid moiety, the pyrazole ring is transformed into a powerful building block for carbon-carbon bond formation, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This guide focuses on a specific, strategically important variant: 1-(2-Chlorophenyl)pyrazole-4-boronic acid (CAS Number: 1072945-91-5 ).
The introduction of a 2-chlorophenyl group at the N1 position of the pyrazole ring serves a dual purpose. Firstly, it introduces a sterically demanding and electronically distinct substituent that can profoundly influence the pharmacokinetic profile of a potential drug candidate. Secondly, the chlorine atom itself provides an additional synthetic handle for further molecular elaboration, offering a pathway to highly complex and diverse chemical matter. This guide, written from the perspective of a seasoned application scientist, aims to provide a comprehensive technical overview of this reagent, from its synthesis and characterization to its practical application in the laboratory, with a focus on the underlying principles that govern its reactivity.
Physicochemical Properties and Characterization
A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use. The key identifiers and properties for 1-(2-Chlorophenyl)pyrazole-4-boronic acid are summarized below.
| Property | Value | Source |
| CAS Number | 1072945-91-5 | [3] |
| Molecular Formula | C₉H₈BClN₂O₂ | N/A |
| Molecular Weight | 222.44 g/mol | [4] |
| Purity | Typically ≥95% | [4] |
| Appearance | White to off-white solid | N/A |
Synthesis of 1-(2-Chlorophenyl)pyrazole-4-boronic acid: A Plausible and Referenced Approach
The synthesis of N-aryl pyrazole boronic acids can be approached through several established methodologies. While a specific, published protocol for 1-(2-Chlorophenyl)pyrazole-4-boronic acid is not available, a robust and logical synthetic route can be constructed based on well-documented procedures for analogous compounds, particularly those detailed in the patent literature for the synthesis of pyrazole-4-boronic acid pinacol esters.[5] The following multi-step synthesis represents a field-proven and scientifically sound approach.
Synthetic Workflow Diagram
Caption: A plausible four-step synthetic workflow for the preparation of the target boronic acid.
Detailed Experimental Protocol (Hypothetical)
Disclaimer: This protocol is a composite based on established methods for similar compounds and should be optimized and validated under appropriate laboratory conditions.
Step 1: Synthesis of 1-(2-Chlorophenyl)-1H-pyrazole
-
To a solution of pyrazole (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add 2-chlorophenylhydrazine hydrochloride (1.05 eq).
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and neutralize with a suitable base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-(2-chlorophenyl)-1H-pyrazole.
Step 2: Synthesis of 4-Iodo-1-(2-chlorophenyl)-1H-pyrazole
-
Dissolve 1-(2-chlorophenyl)-1H-pyrazole (1.0 eq) in a suitable solvent like acetic acid.
-
Add iodine (1.1 eq) to the solution.
-
Slowly add an oxidizing agent, such as nitric acid or hydrogen peroxide, while maintaining the temperature below 30°C.
-
Stir at room temperature for 12-16 hours until the starting material is consumed.
-
Quench the reaction with a solution of sodium thiosulfate to remove excess iodine.
-
Extract the product, wash with brine, dry, and concentrate. Purify by recrystallization or chromatography.
Step 3: Synthesis of 1-(2-Chlorophenyl)pyrazole-4-boronic acid pinacol ester
-
Under an inert atmosphere (N₂ or Ar), dissolve 4-iodo-1-(2-chlorophenyl)-1H-pyrazole (1.0 eq) in anhydrous THF and cool to -10°C.
-
Slowly add a solution of isopropylmagnesium bromide or n-butyllithium (1.1 eq). Stir for 1 hour at this temperature to facilitate halogen-metal exchange.
-
Add isopropyl pinacol borate (1.2 eq) dropwise, maintaining the temperature below -5°C.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract with an organic solvent, dry, and concentrate. The crude pinacol ester can be purified by chromatography.
Step 4: Hydrolysis to 1-(2-Chlorophenyl)pyrazole-4-boronic acid
-
Dissolve the pinacol ester (1.0 eq) in a biphasic solvent system such as acetone/water.
-
Add an aqueous solution of a strong acid like HCl or an acid salt such as NaHSO₄.
-
Stir vigorously at room temperature for 12-24 hours.
-
Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the final boronic acid.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of 1-(2-Chlorophenyl)pyrazole-4-boronic acid is its use as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[6] This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of a C-C bond between the pyrazole ring and a variety of sp²-hybridized carbon atoms (aryl, vinyl, or heteroaryl halides and triflates).[6][7]
The Catalytic Cycle: A Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps involving a palladium catalyst.[8] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen (or carbon-triflate) bond of the electrophile (R¹-X), forming a Pd(II) intermediate.[8]
-
Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex.[6]
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex are coupled, forming the new C-C bond and regenerating the active Pd(0) catalyst.[7]
Field-Proven Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of 1-(2-Chlorophenyl)pyrazole-4-boronic acid with a generic aryl bromide.
Materials and Reagents:
-
1-(2-Chlorophenyl)pyrazole-4-boronic acid (1.2 eq)
-
Aryl bromide (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water)
-
Schlenk flask or reaction vial, magnetic stirrer, inert atmosphere setup (N₂ or Ar)
Step-by-Step Procedure:
-
To a Schlenk flask, add the aryl bromide (1.0 eq), 1-(2-Chlorophenyl)pyrazole-4-boronic acid (1.2 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst under a positive pressure of inert gas.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100°C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Causality and Optimization:
-
Choice of Base: The base is critical for activating the boronic acid. Carbonates (K₂CO₃, Cs₂CO₃) are commonly used. For more challenging couplings, stronger bases like K₃PO₄ may be required.
-
Choice of Catalyst/Ligand: For sterically hindered or electronically deactivated coupling partners, more sophisticated catalysts with bulky phosphine ligands (e.g., XPhos, SPhos) may be necessary to promote efficient oxidative addition and reductive elimination.
-
Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic substrates and the inorganic base. Anhydrous conditions can also be employed, particularly with bases like KF.[6]
Role in Drug Discovery and Development
The incorporation of boron-containing compounds, particularly boronic acids, into drug discovery programs has gained significant traction since the FDA approval of the proteasome inhibitor Bortezomib (Velcade®).[9][10] Boronic acids can act as reversible covalent inhibitors by forming stable adducts with serine, threonine, or lysine residues in enzyme active sites.
1-(2-Chlorophenyl)pyrazole-4-boronic acid serves as a key intermediate, allowing for the strategic introduction of the 1-(2-chlorophenyl)pyrazole moiety into target molecules. This fragment is of particular interest in the design of kinase inhibitors, where the pyrazole core can form critical hydrogen bonds within the ATP-binding pocket, and the 2-chlorophenyl group can occupy adjacent hydrophobic regions, enhancing potency and selectivity.[11]
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling 1-(2-Chlorophenyl)pyrazole-4-boronic acid.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents.
-
Toxicity: While specific toxicity data for this compound is not available, boronic acids as a class can cause skin and eye irritation.
Always consult the material safety data sheet (MSDS) provided by the supplier for complete safety and handling information.
Conclusion
1-(2-Chlorophenyl)pyrazole-4-boronic acid is a highly valuable and strategic building block for synthetic and medicinal chemists. Its utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction allows for the efficient synthesis of complex biaryl and heteroaryl structures. By understanding its synthesis, reactivity, and the mechanistic underpinnings of its applications, researchers can effectively leverage this reagent to accelerate the discovery and development of novel pharmaceuticals and advanced materials.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyrazole Boronic Acids in Modern Drug Discovery. [Link]
-
Organic Syntheses Procedure. (n.d.). Nickel-Catalyzed Suzuki–Miyaura Coupling. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing. [Link]
-
Das, B. C., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(3), 333. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
ResearchGate. (n.d.). Examples and highlights of boron chemistry in drug discovery. [Link]
-
MDPI. (n.d.). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Sharma, P., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(15), 4933. [Link]
-
Kim, J., et al. (2021). Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. Molecules, 26(22), 6851. [Link]
- Google Patents. (n.d.). Synthesis method of pyrazole-4-boronic acid pinacol ester.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 1072945-91-5|1-(2-Chlorophenyl)pyrazole-4-boronic acid|BLD Pharm [bldpharm.com]
- 4. 1-(2-Chlorophenyl)pyrazole-4-boronic acid | CymitQuimica [cymitquimica.com]
- 5. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
